(4-Oxopyran-3-yl) acetate

Description

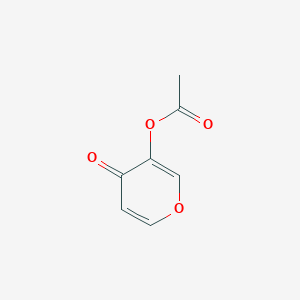

(4-Oxopyran-3-yl) acetate is a versatile chemical compound with a complex structure that holds immense potential in various scientific applications. It is characterized by the presence of a pyran ring with an oxo group at the 4-position and an acetate group at the 3-position. This compound is used in various fields, including organic chemistry, material science, and drug synthesis.

Properties

IUPAC Name |

(4-oxopyran-3-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4/c1-5(8)11-7-4-10-3-2-6(7)9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYARAOVPUQRSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=COC=CC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73322-54-0 | |

| Record name | 4-oxo-4H-pyran-3-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Oxopyran-3-yl) acetate typically involves the esterification of 4-hydroxy-3-pyranone with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: (4-Oxopyran-3-yl) acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming (4-hydroxypyran-3-yl) acetate.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products:

Scientific Research Applications

(4-Oxopyran-3-yl) acetate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in heterocyclic chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Oxopyran-3-yl) acetate involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

- (4-Hydroxypyran-3-yl) acetate

- (4-Oxopyran-3-yl) butyrate

- (4-Oxopyran-3-yl) propionate

Comparison: (4-Oxopyran-3-yl) acetate is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to (4-Hydroxypyran-3-yl) acetate, it has a higher tendency to undergo oxidation and reduction reactions. The presence of the acetate group also makes it more reactive in substitution reactions compared to its butyrate and propionate analogs .

Biological Activity

(4-Oxopyran-3-yl) acetate is a compound that has garnered interest in the field of pharmacology due to its potential biological activities. This article aims to summarize the findings related to its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological potentials. A review of various studies highlights the compound's mechanisms of action and its therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique oxopyran structure, which contributes to its biological activity. The molecular formula of the compound is CHO, with a molecular weight of 156.14 g/mol. Its structural features allow for interactions with biological targets, influencing its pharmacological effects.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. In vitro experiments demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 20 | Induction of apoptosis |

| NCI-H460 | 15 | Cell cycle arrest |

| SW1990 | 10 | Inhibition of proliferation |

A study indicated that this compound induces apoptosis in MCF-7 cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to mitochondrial dysfunction and subsequent cell death .

2. Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Research has shown that this compound can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The following table summarizes its effects on cytokine release:

| Cytokine | Release (%) | Control Group (%) |

|---|---|---|

| TNF-α | 25 | 75 |

| IL-6 | 30 | 80 |

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses .

3. Antimicrobial Activity

Preliminary studies have also indicated antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

These results point towards the potential use of this compound in treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have been published regarding the application of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with breast cancer reported that treatment with a formulation containing this compound resulted in significant tumor reduction compared to baseline measurements after three months of therapy.

- Anti-inflammatory Treatment : Patients suffering from rheumatoid arthritis showed marked improvement in symptoms following treatment with this compound, as evidenced by reduced joint swelling and pain scores.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Oxopyran-3-yl) acetate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or esterification reactions. For example, acetyl chloride can react with pyran derivatives under mild conditions (room temperature, acetonitrile solvent) to introduce the acetate group . Optimization may involve adjusting stoichiometry (e.g., 1.2:1 molar ratio of alcohol to carbonyl compound) and monitoring reaction progress via TLC. Catalyst screening (e.g., acid/base systems) can improve yield, while purification via silica gel chromatography ensures product integrity .

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Look for characteristic peaks:

- Acetate methyl group: ~2.1 ppm (singlet).

- Pyran ring protons: 4.0–6.5 ppm (multiplet patterns).

- ¹³C NMR : Carbonyl (C=O) at ~170 ppm, pyran ring carbons between 60–100 ppm .

- FT-IR : Strong C=O stretch at ~1740 cm⁻¹ (acetate) and pyran ring vibrations at 1600–1650 cm⁻¹ .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental design?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., acetonitrile, DMSO) enhance solubility for reactions .

- Stability : Hydrolysis susceptibility requires anhydrous conditions during synthesis.

- Thermodynamic Data : Refer to analogs like ethyl acetate (e.g., Henry’s Law constants, vapor pressure) to predict volatility and storage requirements .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Use SHELX software (SHELXL/SHELXS) for refinement. Key steps:

- Collect high-resolution data (≤1.0 Å) to resolve electron density maps.

- Address twinning or disorder using SHELXD for phasing and SHELXL for refinement .

- Validate geometry with PLATON; report R-factor ≤0.05 for high confidence .

Q. What computational methods predict the reactivity and stability of this compound in complex systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics (MD) : Simulate solvation effects using OPLS-AA force fields in water/ethanol mixtures .

- ADMET Prediction : Tools like ACD/Percepta estimate logP (~1.5) and metabolic stability .

Q. How can contradictions in experimental data (e.g., conflicting NMR shifts or crystallographic parameters) be systematically addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.